[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate
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Overview
Description
[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is a complex organic compound that features a spirocyclic structure, an oxirane ring, and an aminoacetate group. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate typically involves multiple steps, including the formation of the spirocyclic core, the introduction of the oxirane ring, and the attachment of the aminoacetate group. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Oxirane Ring: Epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Aminoacetate Group: This step may involve nucleophilic substitution reactions using aminoacetate derivatives.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and oxirane groups.
Reduction: Reduction reactions may target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted aminoacetates.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry
In industrial applications, the compound could be used as a precursor for the synthesis of more complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which [5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate exerts its effects would depend on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate: shares structural similarities with other spirocyclic compounds and oxirane-containing molecules.
Uniqueness
- The presence of both a spirocyclic core and an oxirane ring in the same molecule is relatively rare, giving this compound unique chemical and biological properties.
Properties
IUPAC Name |
[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5/c1-11(2)5-6-13-17(3,24-13)16-15(21-4)12(23-14(20)9-19)7-8-18(16)10-22-18/h5,12-13,15-16H,6-10,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNYNIEIMYTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)CN)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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